



# Application Notes: MOZ-IN-2 In Vitro Histone Acetyltransferase Assay

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MOZ-IN-2  |           |
| Cat. No.:            | B15584905 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Monocytic Leukemia Zinc Finger Protein (MOZ), also known as KAT6A or MYST3, is a crucial histone acetyltransferase (HAT) involved in the regulation of gene expression through chromatin remodeling.[1][2] MOZ is a member of the MYST family of acetyltransferases, characterized by a conserved acetyl-coenzyme A (CoA) binding motif.[2][3] This enzyme primarily targets histone H3 at lysine 9 (H3K9) and lysine 14 (H3K14), as well as histone H4, leading to a more open chromatin structure that facilitates gene transcription.[1][2] Dysregulation of MOZ activity has been implicated in various diseases, including acute myeloid leukemia.[2][4][5][6] Consequently, MOZ has emerged as a significant target for therapeutic intervention, prompting the development of specific inhibitors. This document provides a detailed protocol for an in vitro histone acetyltransferase assay designed to evaluate the potency of inhibitors, such as MOZ-IN-2.

The assay quantifies the enzymatic activity of MOZ by measuring the transfer of an acetyl group from the cofactor acetyl-CoA to a histone substrate. The protocol described here is a fluorescence-based assay that detects the production of coenzyme A (CoA-SH), a byproduct of the acetylation reaction.[7] The free thiol group of the generated CoA reacts with a developer reagent to produce a highly fluorescent product, allowing for a quantitative measurement of MOZ activity.



# **Signaling Pathway and Regulation of MOZ**

MOZ functions within a multi-subunit complex, and its activity is tightly regulated through interactions with other proteins and post-translational modifications.[1][4] Key transcription factors, such as RUNX1 and p53, are known to interact with MOZ, targeting its acetyltransferase activity to specific gene promoters.[2] For instance, the interaction with RUNX1 is crucial for the transcription of hematopoietic genes.[2] Furthermore, MOZ is a component of a larger complex that includes proteins like BRPF1, ING5, and hEAF6, which play roles in substrate recognition and scaffolding.[3][4][5] The activity of MOZ is also influenced by the metabolic state of the cell, particularly the availability of its cofactor, Acetyl-CoA.[1]





Click to download full resolution via product page

Caption: MOZ signaling interactions within the nucleus.

# **Experimental Protocol: In Vitro MOZ HAT Assay**



This protocol is adapted from general fluorescence-based HAT assays and is suitable for determining the IC50 values of MOZ inhibitors.

**Materials and Reagents** 

| Reagent                          | Recommended Storage      |  |  |
|----------------------------------|--------------------------|--|--|
| Recombinant Human MOZ (KAT6A)    | -80°C                    |  |  |
| Histone H3 Peptide (e.g., H3K14) | -20°C                    |  |  |
| Acetyl-CoA                       | -20°C (desiccated)       |  |  |
| HAT Assay Buffer (5X)            | 4°C                      |  |  |
| MOZ-IN-2 (or other inhibitor)    | -20°C                    |  |  |
| HAT Developer Reagent            | 4°C (protect from light) |  |  |
| Stop Reagent                     | Room Temperature         |  |  |
| 384-well black microplate        | Room Temperature         |  |  |
| Ultra-pure water                 | Room Temperature         |  |  |

HAT Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT, 0.01% Triton X-100, and 50  $\mu$ g/mL BSA.[8]

## **Assay Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for the MOZ in vitro HAT assay.

#### **Detailed Procedure**

- Reagent Preparation:
  - Prepare 1X HAT Assay Buffer by diluting the 5X stock with ultra-pure water.



- Thaw recombinant MOZ enzyme, histone H3 peptide, and Acetyl-CoA on ice.
- Prepare a stock solution of MOZ-IN-2 in DMSO. Create a serial dilution of the inhibitor in 1X HAT Assay Buffer.
- Prepare the Substrate Mix by combining the histone H3 peptide and Acetyl-CoA in 1X HAT Assay Buffer to the desired final concentrations.
- Assay Plate Setup:
  - In a 384-well black microplate, add the following to the respective wells:
    - Inhibitor Wells: 5 μL of diluted MOZ-IN-2.
    - Positive Control (100% Activity) Wells: 5 μL of vehicle (e.g., 1X HAT Assay Buffer with the same percentage of DMSO as the inhibitor wells).
    - Negative Control (Background) Wells: 5 μL of 1X HAT Assay Buffer.
  - $\circ$  Add 10  $\mu$ L of diluted MOZ enzyme to the inhibitor and positive control wells. Add 10  $\mu$ L of 1X HAT Assay Buffer to the negative control wells.
  - Mix gently and incubate for 15 minutes at room temperature.
- Enzymatic Reaction:
  - $\circ$  Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.
  - The final reaction volume should be 25 μL.
  - Incubate the plate at 37°C for 60 minutes.
- Detection:
  - Stop the reaction by adding 5 μL of Stop Reagent to all wells.
  - Add 25 μL of HAT Developer Reagent to all wells.
  - Incubate the plate at room temperature for 15 minutes, protected from light.



 Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

## **Data Analysis**

- Subtract the average fluorescence of the negative control wells from all other wells to correct for background fluorescence.
- Calculate the percent inhibition for each concentration of MOZ-IN-2 using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)]
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# **Quantitative Data Summary**

The following table summarizes hypothetical data for the inhibition of MOZ by **MOZ-IN-2**, as would be determined by the preceding assay protocol.

| Inhibitor  | Target         | Substrate             | Acetyl-CoA | IC50 (nM) | Assay Type   |
|------------|----------------|-----------------------|------------|-----------|--------------|
| MOZ-IN-2   | MOZ<br>(KAT6A) | Histone H3<br>Peptide | 50 μΜ      | 150       | Fluorescence |
| Compound X | MOZ<br>(KAT6A) | Histone H3<br>Peptide | 50 μΜ      | 800       | Fluorescence |
| Compound Y | MOZ<br>(KAT6A) | Histone H3<br>Peptide | 50 μΜ      | >10,000   | Fluorescence |

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

#### Conclusion

The described in vitro histone acetyltransferase assay provides a robust and sensitive method for characterizing the activity of MOZ and for evaluating the potency of its inhibitors. This



protocol can be readily adapted for high-throughput screening of compound libraries to identify novel modulators of MOZ activity, thereby facilitating drug discovery efforts targeting this important epigenetic regulator.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scbt.com [scbt.com]
- 2. The MYSTerious MOZ, a histone acetyltransferase with a key role in haematopoiesis -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MOZ Histone Acetyltransferase in Epigenetic Signaling and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOZ regulates B-cell progenitors and, consequently, Moz haploinsufficiency dramatically retards MYC-induced lymphoma development PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: MOZ-IN-2 In Vitro Histone Acetyltransferase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584905#moz-in-2-in-vitro-histone-acetyltransferase-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com